molecular formula C14H19ClN2OS B2566354 N-(4-chlorobenzyl)-3-(methylthio)piperidine-1-carboxamide CAS No. 2034222-94-9

N-(4-chlorobenzyl)-3-(methylthio)piperidine-1-carboxamide

Cat. No. B2566354
CAS RN: 2034222-94-9
M. Wt: 298.83
InChI Key: POOZHBUSOYHLFQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(methylthio)piperidine-1-carboxamide, also known as BTCP, is a chemical compound that has been the subject of extensive scientific research due to its potential for use in the development of new drugs. This compound is a piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Synthesis and Evaluation in Drug Discovery Heterocyclic carboxamides, including structures similar to N-(4-chlorobenzyl)-3-(methylthio)piperidine-1-carboxamide, have been synthesized and evaluated for their potential as antipsychotic agents. Such compounds have been examined for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo efficacy in models predictive of antipsychotic activity and extrapyramidal side effects. This research indicates the utility of these compounds in the development of new therapeutic agents with potentially reduced side effects (Norman et al., 1996).

Chemical Functionalization and Biological Activity The chemical functionalization of piperidine derivatives, including those similar to this compound, plays a significant role in their biological activity. Studies have focused on modifying the piperidine structure to enhance properties such as enantioselectivity in catalytic processes and anti-acetylcholinesterase (anti-AChE) activity. These modifications have implications for developing more effective and selective therapeutic agents and catalysts in organic synthesis (Wang et al., 2006); (Sugimoto et al., 1990).

Role in Targeted Therapies Compounds structurally related to this compound have been explored for their potential as targeted therapies, including as cannabinoid receptor antagonists. Such research offers insights into the therapeutic potential of these compounds in conditions modulated by the cannabinoid system, highlighting the role of chemical structure in receptor affinity and activity. This area of study underscores the importance of structural optimization in the development of new drugs with specific therapeutic targets (Lan et al., 1999).

Advancements in Chemical Synthesis The development of highly enantioselective Lewis basic catalysts from piperidine derivatives underscores the importance of these compounds in chemical synthesis. Research has demonstrated the utility of such catalysts in reactions like the hydrosilylation of N-aryl imines, showcasing the versatility of piperidine-based compounds in facilitating complex chemical transformations. This work not only advances the field of catalysis but also contributes to the broader understanding of how structural elements within piperidine derivatives can influence catalytic activity and selectivity (Wang et al., 2006).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylsulfanylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2OS/c1-19-13-3-2-8-17(10-13)14(18)16-9-11-4-6-12(15)7-5-11/h4-7,13H,2-3,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOZHBUSOYHLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCN(C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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